molecular formula C6H14N2O2 B12933947 N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide CAS No. 1569-91-1

N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide

Cat. No.: B12933947
CAS No.: 1569-91-1
M. Wt: 146.19 g/mol
InChI Key: VSIMYTBEQWJZEI-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide (CAS 1569-91-1) is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . This reagent is designed for research applications and is not intended for human or veterinary use . Its structure features both amide and tertiary dimethylamino functional groups, which contribute to its physicochemical properties and enable interactions with various biological targets . In scientific research, this compound is investigated for its potential to inhibit certain enzymes critical for metabolic processes and for its interaction with receptors in the central nervous system, which can influence neurotransmitter release . Furthermore, studies suggest it can modulate several cell signaling pathways, including those related to inflammation and cell proliferation, indicating potential research applications in these areas . When compared to structurally similar compounds like Lidocaine, the presence of the hydroxy group in this compound may reduce blood-brain barrier permeability, potentially directing its activity toward more hydrophilic targets and altering its metabolic pathway . Researchers can utilize its SMILES code (CN(C)CCNC(=O)CO) and InChI Key (VSIMYTBEQWJZEI-UHFFFAOYSA-N) for computational modeling and database searches .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(2)4-3-7-6(10)5-9/h9H,3-5H2,1-2H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIMYTBEQWJZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569810
Record name N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-91-1
Record name N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide can be synthesized through several methods. One common approach involves the reaction of sodium dimethylaminoethanol with chlorosulfonic acid . Another method includes the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production process. The final product is then purified through various techniques, such as distillation or crystallization, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyacetamide group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing in substituents or core functionalities:

N,N-Dimethylacetamide (DMAC)
  • Structure: C₄H₉NO (MW: 87.12 g/mol), lacking the hydroxy group and dimethylaminoethyl chain.
  • Properties : A polar aprotic solvent with high lipophilicity.
  • Key Differences : Reduced hydrogen-bonding capacity compared to the hydroxyacetamide derivative. Widely used in industrial applications but associated with health risks, including hepatotoxicity .
Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)
  • Structure: C₁₄H₂₂N₂O (MW: 234.34 g/mol), featuring a diethylaminoethyl group and aromatic 2,6-dimethylphenyl substituent.
  • Properties : Local anesthetic with a pKa of 7.93, enabling membrane penetration and sodium channel blockade .
  • Key Differences : The aromatic group enhances lipophilicity and receptor binding, whereas the hydroxy group in the target compound may reduce blood-brain barrier permeability.
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
  • Structure : C₁₄H₂₂N₂O (MW: 234.34 g/mol), with a phenyl group replacing the hydroxy moiety.
  • Properties : Increased aromaticity likely improves binding to hydrophobic targets but reduces aqueous solubility compared to the hydroxyacetamide .
N-[[4-(Dimethylamino)phenyl]-methylideneamino]-2-hydroxyacetamide
  • Structure : C₁₁H₁₅N₃O₂ (MW: 221.3 g/mol), incorporating a Schiff base linker.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide and Analogues
Compound Molecular Weight (g/mol) Substituents pKa (Amino Group) Key Applications/Activities
This compound 146.19 2-hydroxy, N-(2-dimethylaminoethyl) ~8–10 Research compound (hypothetical)
N,N-Dimethylacetamide (DMAC) 87.12 N,N-dimethyl Industrial solvent
Lidocaine 234.34 Diethylamino, 2,6-dimethylphenyl 7.93 Local anesthetic
N-[2-(Diethylamino)ethyl]-2-phenylacetamide 234.34 Phenyl, diethylaminoethyl Research chemical
Alachlor (herbicide) 269.77 Chloro, methoxymethyl, diethylphenyl Herbicide
Key Findings :

Chloroacetamides (e.g., alachlor) exhibit higher electrophilicity due to the chloro group, enabling nucleophilic substitution reactions absent in the hydroxyacetamide .

Biological Activity :

  • Lidocaine’s sodium channel blocking activity is linked to its aromatic and tertiary amine groups. The hydroxyacetamide’s polar substituents may redirect activity toward hydrophilic targets or alter metabolic pathways.

Polymer Chemistry: Dimethylaminoethyl groups are known to influence polymerization processes (e.g., RAFT polymerization) by acting as chain-transfer agents. The hydroxy group may introduce additional hydrogen-bonding interactions, affecting polymer morphology .

Biological Activity

N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide (commonly referred to as DMAEA) is a compound of interest in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into the biological activity of DMAEA, including its mechanisms, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

DMAEA is characterized by its amide functional group and a dimethylamino group, which contribute to its solubility and interaction with biological molecules. The structural formula can be represented as follows:

C6H14N2O\text{C}_6\text{H}_{14}\text{N}_2\text{O}

This compound's unique structure allows it to participate in various biochemical pathways, making it a subject of interest in pharmacological research.

  • Enzyme Inhibition : DMAEA has been shown to inhibit certain enzymes that are critical for metabolic processes. For example, studies indicate that it can modulate the activity of enzymes involved in neurotransmitter synthesis, which may have implications for neurological disorders.
  • Receptor Interaction : The compound interacts with various receptors in the body, particularly those involved in the central nervous system. This interaction can lead to changes in neurotransmitter release and receptor sensitivity.
  • Cell Signaling Pathways : DMAEA influences several signaling pathways, including those related to inflammation and cell proliferation. Its ability to modulate these pathways suggests potential applications in treating inflammatory diseases or cancer.

In Vitro Studies

Several in vitro studies have investigated the effects of DMAEA on cellular models:

  • Neuroprotective Effects : Research has demonstrated that DMAEA exhibits neuroprotective properties by reducing oxidative stress in neuronal cell lines. This effect is mediated through the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines.
  • Antiproliferative Activity : In cancer cell lines, DMAEA has shown significant antiproliferative effects. It induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies further elucidate the biological activity of DMAEA:

  • Animal Models : Experiments conducted on rodent models have indicated that DMAEA administration leads to improved cognitive functions and reduced symptoms of anxiety. These findings highlight its potential as a therapeutic agent for neurodegenerative diseases.
  • Toxicity Assessment : Toxicological evaluations reveal that DMAEA has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during chronic exposure studies.

Case Studies and Clinical Applications

  • Neurological Disorders : Clinical trials are exploring the efficacy of DMAEA in managing conditions such as Alzheimer's disease and Parkinson's disease. Preliminary results suggest improvements in cognitive function and quality of life for patients receiving DMAEA as part of their treatment regimen.
  • Cancer Treatment : Ongoing research is assessing the role of DMAEA as an adjunct therapy in chemotherapy regimens. Its ability to enhance the efficacy of conventional chemotherapeutics while reducing side effects presents a promising avenue for cancer treatment strategies.

Data Summary

Study TypeFindingsImplications
In VitroNeuroprotection; Antiproliferative effectsPotential use in neurodegenerative diseases
In VivoImproved cognitive function; Low toxicitySafe for chronic use; Possible therapeutic agent
Clinical TrialsPositive outcomes in Alzheimer's patientsEfficacy as a cognitive enhancer

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